3-(2-Pyridyl)acrylic acid

Overview

Description

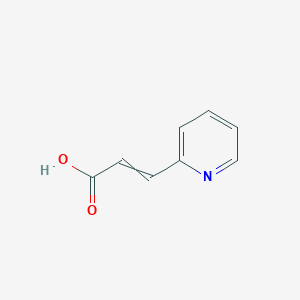

3-(2-Pyridyl)acrylic acid, also known as 2-Pyridylacrylic acid, is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound features a pyridine ring attached to a propenoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyl)acrylic acid typically involves the reaction of pyridine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:

Reagents: Pyridine-2-carboxaldehyde, malonic acid, base (e.g., sodium hydroxide)

Solvent: Ethanol or water

Temperature: Reflux conditions

Reaction Time: Several hours

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyridyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.

Reduction: Reduction can yield 3-(pyridin-2-yl)propanoic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Pyridine-2-carboxylic acid

Reduction: 3-(Pyridin-2-yl)propanoic acid

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Pharmaceutical Applications

3-(2-Pyridyl)acrylic acid is recognized for its potential in drug development. It serves as a precursor for synthesizing various bioactive compounds, particularly those targeting inflammatory conditions and cancer.

- Anti-inflammatory and Anticancer Agents : Research indicates that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells and reduce inflammation markers in vitro .

- Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal activities. Some derivatives have demonstrated effectiveness against specific strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Catalytic Applications

The compound has been utilized in the synthesis of cross-linked copolymers that form complexes with metal ions, such as copper(II). These complexes have shown high catalytic efficiency in various reactions:

- Catalytic Oxidation : A notable application is in the catalytic oxidation of benzyl alcohol using hydrogen peroxide. The copper(II) complexes formed with poly[(this compound)-co-acrylic acid] exhibit excellent catalytic activity and can be reused multiple times without significant loss of efficiency .

| Catalyst | Reaction Type | Efficiency |

|---|---|---|

| Copper(II) complex | Benzyl alcohol oxidation | High |

Material Science

In materials science, this compound has been employed to develop conductive polymers and nanocomposites:

- Electrochemical Sensors : A recent study demonstrated the fabrication of a conductive polymer film modified with multi-walled carbon nanotubes (MWCNTs). This composite was used to create an electrochemical sensor capable of simultaneously detecting catechol and hydroquinone with low detection limits .

| Sensor Type | Detection Limits (mol/L) | Application |

|---|---|---|

| PPAA-MWCNTs Modified Film | Catechol: ; Hydroquinone: | Environmental monitoring |

Supramolecular Chemistry

The supramolecular properties of this compound derivatives have been extensively studied:

- Crystal Structure Analysis : The compound forms strong hydrogen bonds and π–π interactions in its crystal structure, leading to unique supramolecular architectures. These interactions are critical for the stability and functionality of the material in various applications .

Case Study 1: Synthesis of Anticancer Agents

A series of derivatives synthesized from this compound were tested against cancer cell lines. Results indicated that modifications at the pyridine ring significantly enhanced anticancer activity compared to unmodified counterparts.

Case Study 2: Electrochemical Sensor Development

The development of a PPAA-MWCNTs conductive polymer film demonstrated significant improvements in sensor performance for environmental pollutants, showcasing the practical application of this compound in real-world scenarios.

Mechanism of Action

The mechanism of action of 3-(2-Pyridyl)acrylic acid varies depending on its application. In biological systems, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity.

Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

- 3-(Pyridin-3-yl)prop-2-enoic acid

- 3-(Pyridin-4-yl)prop-2-enoic acid

- 2-Pyridylacrylic acid

Uniqueness

3-(2-Pyridyl)acrylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities in chemical and biological systems .

Biological Activity

3-(2-Pyridyl)acrylic acid is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its synthesis, biological properties, and potential applications in pharmaceuticals and other fields.

Chemical Structure and Synthesis

This compound, characterized by the presence of a pyridine ring and a double bond between the carbon atoms, can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where malonic acid reacts with 2-pyridinecarboxaldehyde in the presence of a catalyst such as piperidine. This method yields high purity and good yields of the target compound.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. A study demonstrated its efficacy against various bacterial strains, suggesting potential as a therapeutic agent in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Antiviral Activity

In addition to antibacterial properties, this compound has shown promise as an antiviral agent. Specific studies have reported its effectiveness against viruses by inhibiting viral replication processes. The exact mechanisms remain under investigation but may involve interference with viral entry or replication stages .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases. This effect may be attributed to the modulation of cytokine production and inhibition of inflammatory mediators .

Case Studies

- Antibacterial Efficacy : A comparative study assessed the antibacterial effects of this compound against standard strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as an alternative treatment option .

- Antiviral Potential : Another investigation focused on the compound's antiviral activity against influenza virus. The study found that treatment with this compound resulted in a marked decrease in viral load in infected cell cultures, suggesting its utility in antiviral drug development.

- Inflammation Reduction : In vivo studies using animal models demonstrated that administration of this compound led to reduced swelling and pain in models of acute inflammation, supporting its potential role as an anti-inflammatory agent .

Data Tables

Properties

IUPAC Name |

3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDFTXDJKHGCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302700 | |

| Record name | 3-(2-Pyridinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7340-22-9 | |

| Record name | 3-(2-Pyridinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7340-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Pyridinyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.